6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
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Overview
Description
6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound belonging to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential. This compound, in particular, has a unique structure that combines an indeno and benzothiazepine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-ethylbenzaldehyde with a suitable indeno compound. This intermediate is then subjected to cyclization with a thiazepine precursor under acidic or basic conditions to form the desired benzothiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepines: These compounds share the benzothiazepine core structure and exhibit similar biological activities.
Uniqueness
6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its indeno moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other benzothiazepines .
Properties
Molecular Formula |
C24H19NOS |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
11-(4-ethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NOS/c1-2-15-11-13-16(14-12-15)24-21-22(17-7-3-4-8-18(17)23(21)26)25-19-9-5-6-10-20(19)27-24/h3-14,24-25H,2H2,1H3 |
InChI Key |
LYNQXIBIQAXNJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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